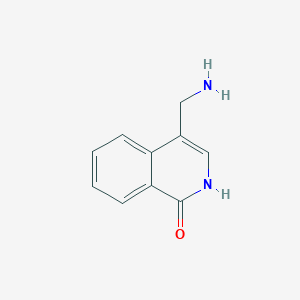

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one” belongs to a class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(aminomethyl)benzoic acid, involves various chemical reactions . The synthesis often includes the reaction of benzyl amine with other compounds, followed by various heating and cooling steps .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(aminomethyl)benzoic acid, includes a benzene ring attached to a carboxyl group and an aminomethyl group .Chemical Reactions Analysis

Chemical properties describe the ability of a substance to react to form new substances . For example, primary aliphatic amines can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .Physical and Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one serves as a pivotal intermediate in the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis. For instance, it has been employed in the preparation of naphth[1,2-e][1,3]oxazino[2,3-a]isoquinoline derivatives under microwave conditions, demonstrating good yields and highlighting its role in generating conformationally flexible heterocyclic ring systems (Szatmári et al., 2013). Such derivatives are significant for their potential pharmacological activities and their ability to serve as key intermediates in organic synthesis.

Reaction Mechanism Studies

This compound is also integral to studying reaction mechanisms, particularly in the context of oxidative cyclization reactions. Research has shown that cyclic α-aminoketones, including structures similar to this compound, react with periodate to produce various products, with studies focusing on their reaction mechanisms and product distributions (Möhrle & Rohn, 2007). Understanding these mechanisms is crucial for developing new synthetic methodologies and for the efficient synthesis of novel compounds.

Novel Synthetic Routes

Researchers have developed new synthetic routes utilizing this compound to access various dihydroisoquinolines and related structures. A notable example includes the synthesis of 3,4-dihydroisoquinolines through a C(sp^3)-H activation/electrocyclization strategy, underscoring the compound's role in facilitating novel synthetic pathways (Chaumontet et al., 2009). Such methodologies contribute significantly to the field of medicinal chemistry, enabling the exploration of new pharmacophores and therapeutic agents.

Catalytic Reactions

The compound has been utilized in catalytic reactions, such as in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is proposed. This synthesis underscores the compound's utility in catalytic processes and its ability to undergo complex transformations, offering access to functionally rich molecules (He et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and biological molecules .

Mode of Action

The mode of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with its targets, leading to changes in their structure and function . The precise mechanism of this interaction remains elusive, but it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .

Biochemical Pathways

It is known that metabolic pathways are often influenced by the introduction of new compounds . The compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . The introduction of functional linkers into such compounds has been found to influence their pharmacokinetics .

Result of Action

It is proposed that the binding process of this compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one” are not available, the field of directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution . This could potentially be applied to the development of new compounds.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMACVLGQJRPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)

![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)